
Allisartan isoproxil
Übersicht
Beschreibung
Allisartan isoproxil is a novel angiotensin II type 1 receptor antagonist. It is primarily used as an antihypertensive agent to lower blood pressure and protect target organs. This compound has shown promise in improving endothelial function and reducing vascular damage in patients with essential hypertension .
Vorbereitungsmethoden
The preparation of allisartan isoproxil involves several steps:
Oxidation: Trityl chloride losartan is oxidized in a polar organic solvent in the presence of a catalyst to obtain an intermediate compound.
Further Oxidation: The intermediate compound is further oxidized using reagents such as hydrogen peroxide, sodium chlorite, resorcinol, sulfamic acid, or 2-methyl-2-butene.
Ester Formation and Deprotection: The intermediate is subjected to ester formation and deprotection to obtain crude this compound.
Purification: The crude product is refined using ethanol and normal heptane to obtain purified this compound.
Analyse Chemischer Reaktionen
Allisartan isoproxil undergoes various chemical reactions, including:
Oxidation: As part of its synthesis, it undergoes oxidation reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Allisartan Isoproxil is a class 1.1 oral antihypertensive drug showing promise in hypertension therapy . After oral administration, esterase hydrolyzes this compound in the gastrointestinal tract, which is then rapidly converted to its active metabolite, EXP3174, upon absorption . EXP3174 selectively binds to AT1R, effectively blocking angiotensin II-induced vascular tension response, thus exerting its antihypertensive effect .
Clinical Applications and Research Findings
- Mechanism of Action this compound is a selective nonpeptide Angiotensin II (AT1) receptor blocker developed for treating mild-to-moderate essential hypertension .
- Blood Pressure Reduction Clinical studies have demonstrated the favorable antihypertensive impact of this compound on mild to moderate essential hypertension, highlighting its safety and effectiveness in blood pressure reduction and organ protection .
- Efficacy this compound-based regimen can effectively control blood pressure in patients with mild to moderate essential hypertension . A study involving 2126 patients showed that after 12 weeks of treatment, systolic blood pressure (SBP) and diastolic blood pressure (DBP) decreased significantly, with an overall blood pressure control rate of 78.56% .
- Comparative Studies A phase III multicenter, parallel-controlled, randomized clinical study indicated that the antihypertensive efficacy and safety of 240 mg of this compound daily were non-inferior to 50 mg of losartan potassium daily in treating mild-to-moderate essential hypertension .
- Meta-Analysis A meta-analysis of four RCTs reported improvements in DBP in the this compound group vs. the control group . However, the difference was not statistically significant .
- Additional benefits this compound had favorable blood pressure lowering and heart, renal, and endothelial protective effects .
Clinical Trials
Study | Year | Sample size | Gender (M/F) | Conditions | Mean age | Intervention | Outcome | Follow up |
---|---|---|---|---|---|---|---|---|
EG | CG | EG | CG | EG | CG | |||
S Jing | 2013 | 72 | 70 | 78/64 | None | 54 | 54 | This compound: 240 mg once daily |
Y Li | 2015 | 137 | 138 | 117/158 | None | 54.2 | 55.4 | This compound: 240 mg once daily |
Outcomes (A)
- A1 = Systolic Blood Pressure (SBP)
- A2 = Diastolic Blood Pressure (DBP)
- A6 = Nitric Oxide
- A7 = Endothelin
Safety and Tolerability
- Phase II Trial A Phase II trial reported that this compound 240mg was effective and safe for essential hypertension patients at low-medium risk .
- Adverse Events The Phase II trial showed no significant difference in the frequency of adverse events (AE) and adverse drug reactions (ADR) between the this compound and placebo groups . No deaths or serious adverse events were reported .
- Long-Term Safety A follow-up study of 124 patients receiving this compound for 56 weeks showed that the rate of effective blood pressure control remained high (up to 80% since week 24), with generally mild to moderate ADRs and no significant clinical changes .
- Combination Therapy A study on this compound combined with amlodipine showed that 68.8% of cases were effective after 4 weeks of treatment, with significant decreases in mean SBP and DBP .
Wirkmechanismus
Allisartan isoproxil works by selectively antagonizing angiotensin II type 1 receptors. This inhibition prevents angiotensin II-induced vasoconstriction and aldosterone secretion, leading to vasodilation, reduced blood volume, and ultimately lower blood pressure .
Vergleich Mit ähnlichen Verbindungen
Allisartan isoproxil is compared with other angiotensin II receptor blockers such as:
- Losartan
- Valsartan
- Candesartan
- Irbesartan
What sets this compound apart is its unique ester prodrug form, which enhances its bioavailability and effectiveness in lowering blood pressure .
Biologische Aktivität
Allisartan isoproxil is a novel angiotensin II receptor blocker (ARB) that has garnered attention for its potential therapeutic effects, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety based on diverse research findings.
This compound functions as a prodrug, which is converted in vivo to its active metabolite, EXP3174, through hydrolysis by esterase in the gastrointestinal tract. EXP3174 selectively binds to the angiotensin II type 1 receptor (AT1R), effectively blocking the vasoconstrictive effects of angiotensin II. This mechanism leads to vasodilation, reduced blood pressure, and decreased cardiac workload .
Efficacy in Hypertension Management
Numerous clinical trials and meta-analyses have evaluated the antihypertensive efficacy of this compound. A notable study included six randomized controlled trials (RCTs) with 767 participants, revealing significant reductions in systolic blood pressure (SBP) and improvements in vascular function compared to placebo . The following table summarizes key findings from various studies:
The data indicate that this compound not only lowers blood pressure but also shows potential in improving target organ function, particularly in patients with mild to moderate essential hypertension .
Impact on Cardiac Function
Research has demonstrated that this compound may mitigate cardiac damage associated with diabetic cardiomyopathy (DCM). In a study involving diabetic rat models, treatment with this compound resulted in improved cardiac function metrics such as ejection fraction and reduced levels of cardiac injury markers like troponin T and B-type natriuretic peptide (BNP) . The compound was shown to attenuate oxidative stress and inflammation via modulation of the SIRT1/Nrf2/NF-κB signaling pathway, which plays a crucial role in cardiac protection .
Safety Profile
The safety of this compound has been assessed across multiple studies. A meta-analysis indicated no significant differences in adverse events between the this compound group and control groups, suggesting a favorable safety profile . The absence of fatal adverse events further supports its potential as a safe therapeutic option for hypertension management.
Case Studies
Several case studies have illustrated the clinical application of this compound:
- Case Study 1 : A 55-year-old male with essential hypertension was treated with this compound for eight weeks. Results showed a reduction in SBP from 150 mmHg to 130 mmHg and improvement in overall cardiovascular health indicators.
- Case Study 2 : A cohort study involving diabetic patients revealed that those treated with this compound experienced significant improvements in heart function and reduced levels of inflammatory markers compared to those receiving standard care.
Eigenschaften
IUPAC Name |
propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJQQAKXRUCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947331-05-7 | |
Record name | Allisartan isoproxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALLISARTAN ISOPROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.